2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid
Description
Properties
Molecular Formula |
C10H6F2O3 |
|---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
2-fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C10H6F2O3/c11-6-1-2-7-5(3-6)4-8(15-7)9(12)10(13)14/h1-4,9H,(H,13,14) |
InChI Key |
QFWSWRDNPMSHRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(O2)C(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated benzofurans typically involves the selective fluorination of benzofuran derivatives. One common method is the reaction of benzofuran with cesium tetrafluorocobaltate (III), which leads to a mixture of nonaromatic products. Heating these products over nickel gauze at high temperatures yields fluorinated benzofurans . Another method involves the reaction of benzofuran with trifluoromethyl hypofluorite, followed by treatment with ethanolic potassium hydroxide to produce fluorinated benzofuran derivatives .
Industrial Production Methods
Industrial production of fluorinated benzofurans may involve large-scale fluorination reactions using specialized fluorinating agents and catalysts. The use of continuous flow reactors and advanced purification techniques ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated as a potential therapeutic agent due to its enhanced metabolic stability and biological activity.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Effects
- Fluorine vs. Bromine : The 5-fluoro substituent in the main compound provides stronger electron-withdrawing effects compared to bromine in ’s analog. This lowers the pKa of the carboxylic acid group, enhancing its ability to donate protons or coordinate with metals .
- Sulfur-Containing Groups : The isopropylsulfanyl group in ’s compound introduces steric bulk, reducing solubility in polar solvents but improving chelation with transition metals (e.g., U(VI) in adsorption studies ).
- Dihydrobenzofuran : The saturated ring in ’s analog decreases aromatic conjugation, increasing lipophilicity and altering pharmacokinetic properties .
Physicochemical Properties
- Acidity: The dual fluorine substitution in the main compound significantly lowers the carboxylic acid’s pKa (~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.5–5.0). This enhances its reactivity in acid-catalyzed reactions or metal coordination .
- Solubility : Fluorine’s electronegativity increases polarity, improving water solubility relative to methyl- or isopropylsulfanyl-substituted analogs. However, dihydrobenzofuran derivatives (e.g., ) exhibit higher lipid solubility .
Research Findings and Data
Table 1: Adsorption Efficiency of Acetic Acid Derivatives
Biological Activity
2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid (CAS No. 1596950-80-9) is a fluorinated derivative of benzofuran, which has garnered attention due to its potential biological activities. This compound exhibits unique structural characteristics that may enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.
The molecular formula for this compound is CHFO, with a molecular weight of approximately 212.15 g/mol. The presence of fluorine atoms in its structure is believed to influence its interaction with biological targets, potentially enhancing its efficacy compared to non-fluorinated analogs.
Biological Activity Overview
Research indicates that compounds containing benzofuran moieties are associated with a variety of biological activities, including:
- Anticancer Activity : Benzofuran derivatives have shown promise in inhibiting the growth of various cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest that these compounds may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Antimicrobial Properties : Certain benzofuran derivatives have demonstrated antimicrobial activity against various pathogens.
Anticancer Activity
A study published in MDPI investigated the cytotoxicity of benzofuran analogs, including derivatives similar to this compound. The results indicated significant antiproliferative effects against human cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and B-16 (melanoma). Notably, some compounds exhibited up to a tenfold increase in potency compared to standard treatments like Combretastatin-A4 (CA-4) .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | A549 | 0.06 - 0.17 |
| CA-4 | A549 | 0.05 - 0.09 |
| Other Benzofuran Derivative | B-16 | 0.08 - 1.14 |
Molecular docking studies have been conducted to elucidate the interactions between this compound and tubulin, a key target in cancer therapy. These studies revealed significant hydrophobic interactions at the α–β interface of tubulin, suggesting a mechanism similar to that of colchicine, which is known for its ability to inhibit microtubule polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
